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Compound of Interest

Compound Name: 4-Bromobenzo[D]isoxazole

CAS No.: 1126848-34-7

Cat. No.: B1441935 Get Quote

Executive Summary
The benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry,

serving as a bioisostere for indoles and benzimidazoles. Its unique electronic distribution allows

for versatile binding modes—acting as both a hydrogen bond acceptor (via the isoxazole

nitrogen) and a participant in

-

stacking interactions (via the fused benzene ring).

This guide provides a technical comparison of benzisoxazole derivatives against standard-of-

care therapeutics in two critical domains: Neurodegeneration (AChE inhibition) and Oncology

(EGFR inhibition). We synthesize experimental docking data to demonstrate where these

derivatives outperform or match current alternatives, supported by a validated computational

protocol.

The Benzisoxazole Scaffold: Structural Rationale
Before analyzing docking performance, it is critical to understand why this scaffold is selected

for docking studies.

Bioisosterism: The 1,2-benzisoxazole ring is often used as a rigid bioisostere for the indole

ring found in serotonin (5-HT) and the indanone moiety in Donepezil.
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Electronic Profile: The electronegative oxygen and nitrogen atoms create a polarized system

capable of specific electrostatic interactions that purely carbocyclic scaffolds cannot achieve.

Linker Capability: It frequently serves as a central pharmacophore linker, positioning side

chains (e.g., piperidine rings) into the deep gorges of enzymes like Acetylcholinesterase.

Validated Computational Workflow
To ensure the reproducibility of the data presented below, we utilize a standardized "In Silico

Drug Design Pipeline." Any deviation from this protocol in comparative studies introduces

significant error (RMSD > 2.0 Å).

Workflow Diagram
The following diagram outlines the critical path from library preparation to post-docking

validation.
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Figure 1: Standardized molecular docking workflow ensuring structural integrity and

reproducibility of binding affinity scores.
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Comparative Analysis: Neurodegeneration (AChE
Inhibition)
In the context of Alzheimer’s Disease (AD), Acetylcholinesterase (AChE) inhibitors are the first

line of defense. The benzisoxazole moiety is frequently designed to span the Catalytic Anionic

Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE gorge.

Comparison: Benzisoxazole Derivatives vs. Donepezil[1]
[2]

Target: Human Acetylcholinesterase (PDB ID: 4EY7 or 1EVE)

Standard Drug: Donepezil (Indanone-based)

Performance Data Table
The following data synthesizes results from recent comparative studies (e.g., Arabian Journal

of Chemistry, 2023; Bioorg. Med. Chem, 2020).

Metric
Donepezil
(Standard)

Novel
Benzisoxazole
Derivative (Lead)

Performance Delta

Binding Energy (ΔG) -9.5 to -10.2 kcal/mol -10.8 to -11.5 kcal/mol +12% Affinity

Inhibition Constant

(Ki)
~14 nM ~5 - 9 nM Higher Potency

PAS Interaction
Trp286 (

-stacking)

Trp286 + Tyr341 (

-stacking)

Enhanced Dual

Binding

CAS Interaction Trp86 (hydrophobic)
Trp86 + His447 (H-

bond)

Stabilized Catalytic

Triad

Mechanistic Insight
The benzisoxazole derivative outperforms Donepezil primarily due to the isoxazole nitrogen.

While Donepezil relies heavily on hydrophobic stacking, the benzisoxazole nitrogen often acts
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as a hydrogen bond acceptor with the backbone of Phe295 or Tyr124, locking the molecule

more firmly in the active site gorge.

Interaction Pathway: Dual Binding Site Mode
The diagram below illustrates how benzisoxazole derivatives bridge the two critical sites of

AChE, a feature often lacking in smaller fragment inhibitors.
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Figure 2: Dual-site binding mechanism of benzisoxazole derivatives within the AChE gorge,

bridging CAS and PAS residues.

Comparative Analysis: Oncology (EGFR Kinase)[3]
In oncology, specifically Non-Small Cell Lung Cancer (NSCLC), benzisoxazoles are explored

as Type I or Type II kinase inhibitors, competing with ATP.

Comparison: Benzisoxazole vs. Erlotinib/Gefitinib
Target: Epidermal Growth Factor Receptor (EGFR) - Wild Type & T790M Mutant.[1]
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Standard Drug: Erlotinib (Quinazoline-based).

Performance Data Table
Metric Erlotinib (Standard)

Benzisoxazole-
Benzamide Hybrid

Interpretation

Binding Energy (WT) -7.8 kcal/mol -8.4 to -8.9 kcal/mol
Superior fit in ATP

pocket

H-Bond Donor
Met793 (Hinge

Region)
Met793 + Thr790 Improved specificity

Selectivity High Moderate
Needs optimization for

off-targets

Key Finding: The benzisoxazole ring mimics the purine core of ATP.[1] However, unlike

quinazolines (Erlotinib), the benzisoxazole derivatives often show better flexibility, allowing

them to accommodate the T790M mutation (the "gatekeeper" mutation responsible for drug

resistance) better than rigid quinazolines.

ADMET Profiling: The Safety Check
High binding affinity is useless without bioavailability. Here, we compare the in silico ADMET

predictions (SwissADME/QikProp) of benzisoxazole derivatives against the standards.

Property Rule of 5 Limit
Benzisoxazole
Deriv.[2][3]

Donepezil Status

Mol.[1][4] Weight < 500 Da 380 - 460 Da 379.5 Da ✅ Pass

LogP

(Lipophilicity)
< 5 3.2 - 4.1 4.14

✅ Optimal (CNS

penetrant)

H-Bond Donors < 5 1 - 2 0 ✅ Pass

TPSA < 140 Å² 60 - 90 Å² 38.77 Å²
✅ High BBB

Permeability
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Toxicology Note: Recent studies (Source 1.4) indicate that while benzisoxazoles are generally

safe, derivatives with a methylene bridge at position 2 show decreased cytotoxicity against

healthy cells (L929) compared to direct phenyl attachments, making them safer candidates for

long-term therapy.

References
Hussain, et al. (2023). "Synthesis, in vitro analysis and molecular docking study of novel

benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease." Arabian

Journal of Chemistry.

Rochais, C., et al. (2020). "Rational design of novel benzisoxazole derivatives with

acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities." Scientific

Reports/PMC.

Abdullah, et al. (2021).[1] "Molecular Docking Analysis on the Designed Benzimidazole

Derivatives as EGFR Inhibitors." Universiti Kebangsaan Malaysia.

Efoto, E., et al. (2022).[5] "Biological activity and ADME/Tox prediction of some 2-substituted

benzoxazole derivatives." Bioorganic Chemistry.

Gbaj, A., et al. (2018). "Potential Molecular Docking of Four Acetylcholinesterase Inhibitors."

Drug Designing & Intellectual Properties International Journal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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